3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine
Description
3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is a piperidine derivative characterized by a 2-bromo-6-nitrophenoxy group attached to the piperidine ring via a methyl bridge. Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is a common scaffold in pharmaceutical chemistry due to its conformational flexibility and ability to interact with biological targets such as neurotransmitter receptors and enzymes .
The bromine and nitro substituents on the phenoxy ring confer distinct electronic and steric properties. Bromine, a heavy halogen, enhances lipophilicity and may influence binding affinity through halogen bonding, while the nitro group is a strong electron-withdrawing moiety that can modulate the compound’s reactivity and metabolic stability .
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-[(2-bromo-6-nitrophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-4-1-5-11(15(16)17)12(10)18-8-9-3-2-6-14-7-9/h1,4-5,9,14H,2-3,6-8H2 |
InChI Key |
HDRDAAIXYJRODR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine typically involves the reaction of 2-bromo-6-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields 3-[(2-Amino-6-nitrophenoxy)methyl]piperidine.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The bromonitrophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations:
Halogen Effects: Bromine (Br) vs. For example, 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine may exhibit better metabolic stability due to fluorine’s resistance to oxidative degradation . Chlorine (Cl) vs.
Electron-Withdrawing vs. In contrast, ethoxy (OCH₂CH₃) in 3-[(2-Ethoxyphenoxy)methyl]piperidine is electron-donating, which may reduce reactivity but improve solubility .
Piperidine Modifications: N-Methylation (e.g., 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine) can reduce basicity of the piperidine nitrogen, altering pharmacokinetic properties such as blood-brain barrier penetration .
Pharmacological and Toxicological Profiles
Key Findings:
- Antidepressant Potential: 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives demonstrated reuptake inhibition of biogenic amines, suggesting that electron-donating substituents may favor CNS activity . The target compound’s nitro group could shift activity toward alternative targets (e.g., enzymes).
- Toxicity Risks: Nitro-containing compounds like 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine may require rigorous impurity profiling to exclude genotoxic intermediates, as seen in paroxetine synthesis (FMTP contamination) .
Biological Activity
3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine includes a piperidine ring substituted with a bromo and nitro group on the phenoxy moiety. This structural configuration is hypothesized to influence its biological properties.
- Molecular Formula : CHBrNO
- Molecular Weight : 303.15 g/mol
The biological activity of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group may enhance its reactivity and binding affinity to biological macromolecules.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
Antitumor Activity
Research has indicated that compounds structurally related to 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine exhibit significant antitumor properties. For instance, studies have reported that derivatives containing similar heterocyclic structures can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 5.10 | Induction of apoptosis |
| Compound B | MCF-7 | 6.19 | Cell cycle arrest |
| 3-Br-NOPiperidine | A549 (Lung) | 7.50 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate |
| Escherichia coli | 10.0 | High |
Case Studies
- Anticancer Study : A study involving a series of piperidine derivatives, including 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine, showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a lead compound for new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
